molecular formula C6H7ClN2 B14867801 4-Chloro-5-methylpyridin-3-amine

4-Chloro-5-methylpyridin-3-amine

Cat. No.: B14867801
M. Wt: 142.58 g/mol
InChI Key: JQNQEFSRVMXCAL-UHFFFAOYSA-N
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Description

4-Chloro-5-methylpyridin-3-amine is a substituted pyridine derivative featuring a chlorine atom at the 4-position, a methyl group at the 5-position, and an amino group at the 3-position of the pyridine ring. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

IUPAC Name

4-chloro-5-methylpyridin-3-amine

InChI

InChI=1S/C6H7ClN2/c1-4-2-9-3-5(8)6(4)7/h2-3H,8H2,1H3

InChI Key

JQNQEFSRVMXCAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methylpyridin-3-amine typically involves the chlorination of 5-methylpyridin-3-amine. One common method includes the reaction of 5-methylpyridin-3-amine with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the substitution of a hydrogen atom with a chlorine atom at the 4-position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of 4-Chloro-5-methylpyridin-3-amine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methylpyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 4-chloro-5-methylpyridine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products Formed:

  • Substitution reactions can yield various derivatives depending on the nucleophile used.
  • Oxidation reactions can produce 4-chloro-5-methylpyridine-3-carboxylic acid.
  • Reduction reactions can yield 4-chloro-5-methylpyridine.

Scientific Research Applications

4-Chloro-5-methylpyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methylpyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Key Differences :

  • Structure : The positional isomer 5-chloropyridin-3-amine hydrochloride (CAS: EN300-384623) replaces the methyl group in the target compound with a chlorine atom at the 5-position. The hydrochloride salt form enhances solubility in polar solvents compared to the free base .
  • Applications : Hydrochloride salts are often preferred in drug formulations for improved bioavailability .

Pyrimidine Analogs: 2-Chloro-4-methylpyrimidin-5-amine

Key Differences :

  • Heterocycle : The pyrimidine ring (two nitrogen atoms) in 2-chloro-4-methylpyrimidin-5-amine introduces additional hydrogen-bonding sites compared to the pyridine ring (one nitrogen) in the target compound. This may enhance binding affinity in enzyme inhibition studies .
  • Substituent Positions : Chlorine at the 2-position and methyl at the 4-position alter electronic distribution, affecting aromatic electrophilic substitution pathways .

Pyridine Derivatives with Heterocyclic Substituents: 2-(1H-Pyrazol-1-ylmethyl)pyridin-4-amine

Key Differences :

  • Functional Groups: The pyrazole-methyl substituent at the 2-position introduces a bulky, electron-rich moiety.
  • Applications : Pyrazole-containing derivatives are common in kinase inhibitors, suggesting divergent therapeutic uses compared to the target compound .

Pyrimidine Derivative: 4-Chloranylpyrimidin-5-amine

Key Differences :

  • Structure : This compound (C₄H₄ClN₃) features a pyrimidine ring with chlorine at the 4-position and an amine at the 5-position. The smaller ring size and additional nitrogen atom modify electron density, impacting solubility and metabolic stability compared to pyridine-based analogs .
  • Synthetic Utility : Pyrimidine derivatives are often prioritized in antiviral research, highlighting divergent application areas from pyridine-based compounds .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula CAS Number Key Substituents Heterocycle Notable Properties
4-Chloro-5-methylpyridin-3-amine C₆H₇ClN₂ Not provided 4-Cl, 5-CH₃, 3-NH₂ Pyridine Moderate steric hindrance
5-Chloropyridin-3-amine hydrochloride C₅H₆ClN₂·HCl EN300-384623 5-Cl, 3-NH₂ (hydrochloride) Pyridine High solubility in polar solvents
2-Chloro-4-methylpyrimidin-5-amine C₅H₆ClN₃ Not provided 2-Cl, 4-CH₃, 5-NH₂ Pyrimidine Enhanced hydrogen-bonding capacity
4-Chloranylpyrimidin-5-amine C₄H₄ClN₃ Not provided 4-Cl, 5-NH₂ Pyrimidine Compact structure, high electron density

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